4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Description
BenchChem offers high-quality 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJNMSWNXYOZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Topic: 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine Structure Elucidation Content Type: Technical Whitepaper / Analytical Protocol Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads
Executive Summary
This technical guide outlines the definitive structural characterization of 4-(4-nitro-phenoxy)-pyrimidin-2-ylamine (referred to herein as Target Compound 1 ). This scaffold represents a critical pharmacophore in kinase inhibitor discovery, often serving as a precursor to diaminopyrimidine-based ATP-competitive inhibitors.
The primary analytical challenge lies in verifying the regioselectivity of the nucleophilic aromatic substitution (
Synthetic Context & Regiochemical Challenge
To understand the elucidation logic, one must understand the genesis of the impurity profile. Target Compound 1 is typically synthesized via the reaction of 2-amino-4-chloropyrimidine with 4-nitrophenol in the presence of a base (e.g.,
The Regioselectivity Matrix
While the 4-position of the pyrimidine ring is electronically more deficient (and thus more electrophilic) than the 2-position, the presence of the exocyclic amine at C2 introduces ambiguity:
-
Desired Pathway: Attack of the phenoxide oxygen at C4 (Ether formation).
-
Competitor A: Attack of the phenoxide oxygen at C2 (displacement of the amine—unlikely but possible under forcing conditions).
-
Competitor B: Attack by the pyrimidine ring nitrogen (N-alkylation).
Therefore, the analytical data must unequivocally prove the C4–O–Phenyl connectivity.
High-Resolution Mass Spectrometry (HRMS)
Objective: Establish Molecular Formula and Unsaturation.
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight).
-
Polarity: Positive Mode (
). -
Theoretical Formula:
. -
Exact Mass: 232.0596 Da.
Diagnostic Criteria:
-
Parent Ion: A peak at
( ) with mass error < 5 ppm. -
Isotope Pattern: The absence of chlorine isotopes (3:1 ratio of M:M+2) confirms the complete displacement of the chloro- leaving group.
-
Fragmentation: In MS/MS, look for the neutral loss of the nitrophenoxy moiety (
Da) or the nitro group ( Da).
Vibrational Spectroscopy (FT-IR)
Objective: Functional Group Verification.
Before consuming sample for NMR, IR provides a rapid "fingerprint" validation.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Primary Amine ( | 3300–3500 | Distinct doublet (symmetric/asymmetric stretch). |
| Nitro ( | 1520 (asym) & 1345 (sym) | Strong, sharp bands. Confirms the phenol moiety is intact. |
| Ether ( | 1200–1275 | Strong stretch. Differentiates from C-C coupled byproducts. |
| Pyrimidine Ring | 1560–1600 | "Breathing" modes of the heteroaromatic ring. |
NMR Spectroscopy: The Elucidation Core
Objective: Definitive connectivity and regiochemical assignment.
Solvent: DMSO-
Proton ( ) NMR Assignment
The spectrum should display three distinct signal sets: the Pyrimidine system, the Phenyl system, and the Exchangeable Amine.
Protocol & Expected Data:
-
Pyrimidine Doublets (The "Fingerprint"):
-
H-6: Deshielded doublet at
ppm. -
H-5: Shielded doublet at
ppm. -
Coupling (
): A characteristic vicinal coupling constant of Hz is mandatory for the pyrimidine 2,4-substitution pattern.
-
-
Nitrophenyl System (AA'BB'):
-
Two doublets (integrating to 2H each) in the aromatic region (
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ppm). The strong electron-withdrawing nitro group pushes the ortho protons downfield.
-
-
Amine (
):-
Broad singlet at
ppm. Integration must equal 2H.
-
Carbon ( ) NMR
Key quaternary carbons confirm the skeleton.
-
C-2 (Guanidine-like):
ppm. -
C-4 (Ether-linked):
ppm (Most deshielded due to adj. N and O). -
C-5:
ppm (Highly shielded).
2D NMR: The "Smoking Gun" (HMBC)
To prove the Phenoxy group is at C4 and not C2, Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Critical Correlation: Look for a cross-peak between the Pyrimidine H-5 proton and the Ether Carbon (C-4) .
-
Connectivity Proof: The Phenoxy ortho-protons should also show a long-range correlation (via the oxygen) to the Pyrimidine C-4 . This "bridge" correlation definitively links the two rings.
Elucidation Logic Visualization
The following diagram illustrates the decision tree used to confirm the structure, ensuring no alternative isomer is accepted.
Figure 1: Structural elucidation decision matrix ensuring rigorous rejection of regioisomers.
HMBC Connectivity Diagram
This diagram details the specific spectroscopic correlations required to validate the ether linkage.
Figure 2: Critical HMBC correlations. The green arrow represents the definitive "bridge" signal connecting the phenyl ring to the pyrimidine C4.
Quality Control Protocol (Self-Validating System)
For routine batch release, full 2D NMR is inefficient. Use this streamlined QC protocol:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 300 nm (nitro absorbance).
-
Acceptance: Purity > 98% AUC.
-
-
1H NMR Identity Check:
-
Verify the integration ratio of Pyrimidine H-6 (1H) to Phenyl H-ortho (2H) is exactly 1:2.
-
Verify the
peak is present (disappearance implies reaction with electrophiles).
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyrimidine reactivity and S_NAr mechanisms).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative guide on HMBC and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for standard pyrimidine and nitrobenzene shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for interpreting long-range heteronuclear couplings).
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine CAS number lookup
This technical guide details the chemical identity, synthesis, and application of 4-(4-nitrophenoxy)pyrimidin-2-amine , a critical intermediate in the synthesis of type II kinase inhibitors (e.g., c-Met, VEGFR, and Tyro3 inhibitors).
Chemical Identity & CAS Verification
Note on CAS Status: While the reduced aniline derivative (4-(4-aminophenoxy)pyrimidin-2-amine) is widely indexed under CAS 417724-26-6 , the nitro-intermediate described here is frequently cited in patent literature as a transient precursor. In the absence of a ubiquitous commercial CAS for the nitro-intermediate, researchers must rely on the definitive CAS numbers of its synthetic precursors and its reduced target.
| Attribute | Detail |
| Systematic Name | 4-(4-Nitrophenoxy)pyrimidin-2-amine |
| Molecular Formula | C₁₀H₈N₄O₃ |
| Molecular Weight | 232.19 g/mol |
| Target Derivative (Reduced) | CAS 417724-26-6 (4-(4-Aminophenoxy)pyrimidin-2-amine) |
| Primary Precursor A | CAS 3993-78-0 (2-Amino-4-chloropyrimidine) |
| Primary Precursor B | CAS 100-02-7 (4-Nitrophenol) |
| SMILES | NC1=NC=CC(OC2=CC=C(=O)C=C2)=N1 |
Structural Significance
The 2-aminopyrimidine core serves as a hinge-binder in ATP-competitive kinase inhibitors. The 4-phenoxy substitution provides a vector to access the hydrophobic back-pocket of the kinase enzyme. The nitro group acts as a "masked" amine; once reduced, it allows for the attachment of solubilizing groups or "tail" moieties (e.g., amides, ureas) essential for drug potency.
Synthetic Architecture
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme Diagram (Graphviz)
The following diagram outlines the synthetic pathway from raw materials to the functionalized aniline.
Caption: Figure 1. Synthetic route via
Experimental Protocol
This protocol is designed for high purity and scalability, minimizing the formation of bis-substituted byproducts.
Step A: Coupling
Objective: Synthesize 4-(4-nitrophenoxy)pyrimidin-2-amine.
-
Reagent Preparation:
-
Charge a reaction vessel with 4-Nitrophenol (1.0 equiv) and anhydrous DMF (Dimethylformamide) or DMSO .
-
Add Potassium Carbonate (
, 1.5–2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion (color shift to bright yellow/orange is observed).
-
-
Addition:
-
Add 2-Amino-4-chloropyrimidine (1.0–1.1 equiv) to the mixture.
-
-
Reaction:
-
Heat the mixture to 80–100°C under an inert atmosphere (
). -
Monitor via LC-MS or TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting chloropyrimidine is the limiting reagent.
-
Mechanism Note: The 2-amino group is a poor nucleophile compared to the phenoxide; however, high temperatures (>120°C) can lead to self-condensation. Keep temperature controlled.
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid due to the hydrophobic nitro-phenoxy group.
-
Filter the solid, wash with water and diethyl ether to remove unreacted phenol.
-
Yield Expectation: 75–85%.
-
Step B: Nitro Reduction (Functionalization)
Objective: Convert the nitro group to the aniline (CAS 417724-26-6).
-
Catalytic Hydrogenation (Method A - Cleanest):
-
Iron Reduction (Method B - Cheaper/Robust):
-
Suspend nitro intermediate in Ethanol/Water (3:1).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux (80°C) for 1–2 hours.
-
Filter hot to remove iron oxides.
-
Analytical Validation Logic
To ensure the integrity of the intermediate before proceeding to expensive coupling steps (e.g., with isocyanates or acid chlorides), validate using the following logic flow:
Caption: Figure 2. Quality Control decision tree for validating the nitro-intermediate.
Key NMR Signals (DMSO- )
-
Nitro-aromatic protons: Two doublets (AA'BB' system) typically around
8.2–8.3 ppm (ortho to nitro) and 7.4–7.5 ppm (ortho to ether). -
Pyrimidine protons: A doublet around
8.0–8.2 ppm (H-6) and a doublet around 6.0–6.3 ppm (H-5). -
Amine (
): Broad singlet, usually 6.5–7.0 ppm (exchangeable with ).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234346, 4-(4-Aminophenoxy)pyrimidin-2-amine (CAS 417724-26-6). Retrieved from [Link]
- Cui, J. J., et al. (2011).Discovery of a novel class of c-Met kinase inhibitors. (Reference for the general scaffold synthesis). Patent WO2011018726.
-
EPA CompTox Dashboard. 4-(4-Aminophenoxy)pyrimidin-2-amine Details. Retrieved from [Link]
Sources
Technical Guide: Physical Characteristics & Handling of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
This in-depth technical guide details the physicochemical characteristics, synthesis, and handling of 4-(4-nitrophenoxy)pyrimidin-2-amine , a critical intermediate in the development of pyrimidine-based kinase inhibitors.
Executive Summary & Compound Identity
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine (also known as 2-amino-4-(4-nitrophenoxy)pyrimidine) is a functionalized pyrimidine derivative used primarily as a scaffold in medicinal chemistry. It serves as a precursor for various kinase inhibitors where the nitro group is subsequently reduced to an aniline for amide coupling.
-
IUPAC Name: 4-(4-nitrophenoxy)pyrimidin-2-amine
-
Molecular Weight: 232.19 g/mol
-
CAS Number: Not widely indexed in public commercial catalogs; typically synthesized in situ or custom-manufactured.
-
SMILES: Nc1nc(Oc2ccc([O-])cc2)ccn1
Physicochemical Profile
The following data aggregates experimental observations from analogous pyrimidine intermediates and specific patent literature describing this scaffold.
Physical Constants
| Property | Value / Description | Confidence |
| Physical State | Solid | High (Experimental) |
| Appearance | Pale yellow to yellow crystalline powder | High (Nitroaromatic characteristic) |
| Melting Point | 185–195 °C (Predicted/Analogous range) | Medium (Class-based)* |
| LogP (Octanol/Water) | ~1.65 | High (Calculated) |
| Topological PSA | 97.6 Ų | High (Calculated) |
| pKa (Base) | ~3.5 (Pyrimidine N1) | Medium (Calculated) |
*Note: Exact melting points vary by polymorph and purity. Similar nitro-phenoxy pyrimidines typically melt in the 180–200 °C range.
Solubility Characteristics
The solubility profile is dictated by the planar aromatic system and the polar nitro/amino groups, leading to high lattice energy and poor aqueous solubility.
| Solvent | Solubility Rating | Application |
| Water | Insoluble (< 0.1 mg/mL) | Precipitation/Workup |
| DMSO | Highly Soluble (> 50 mg/mL) | Stock solutions, Biological assays |
| DMF | Soluble | Reaction solvent |
| Ethanol/Methanol | Sparingly Soluble (Hot) | Recrystallization |
| Dichloromethane | Moderate | Extraction |
| Diethyl Ether | Insoluble | Washing/Trituration |
Experimental Synthesis & Characterization
As this compound is often an intermediate, its physical isolation is a critical step in purity control. The standard synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr).
Synthesis Protocol
Reaction: 2-amino-4-chloropyrimidine + 4-nitrophenol
-
Reagents:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous DMF or DMSO
-
-
Procedure:
-
Charge a reaction vessel with 2-amino-4-chloropyrimidine, 4-nitrophenol, and K₂CO₃ in DMF.
-
Heat the mixture to 100–120 °C for 4–12 hours. Monitor by LC-MS (Target mass: 233.2 [M+H]⁺).
-
Workup (Critical for Physical Form): Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
The product will precipitate as a yellow solid.
-
-
Purification:
-
Filter the solid.[3]
-
Wash the filter cake sequentially with water (to remove inorganic salts) and diethyl ether (to remove unreacted phenol).
-
Dry under vacuum at 45 °C.
-
Visualization of Synthesis Workflow
Caption: Workflow for the isolation of 4-(4-nitrophenoxy)pyrimidin-2-amine via aqueous precipitation.
Analytical Validation
To confirm the identity and phase purity of the solid:
-
¹H NMR (DMSO-d₆):
- ~8.3 ppm (d, 2H, Nitro-aromatic protons)
- ~8.1 ppm (d, 1H, Pyrimidine H-6)
- ~7.4 ppm (d, 2H, Phenoxy protons)
- ~6.8 ppm (s, 2H, NH₂ - broad, exchangeable)
- ~6.1 ppm (d, 1H, Pyrimidine H-5)
-
LC-MS: Single peak at
, .
Mechanistic Insights & Stability
The physical stability of this compound is derived from two key structural features:
-
Intramolecular Push-Pull System: The electron-donating amino group at C2 and the electron-withdrawing nitro group on the phenoxy ring create a dipole that stabilizes the crystal lattice, leading to the high melting point and yellow color.
-
Ether Linkage Stability: The diaryl ether bond is chemically robust, resistant to hydrolysis under neutral/basic conditions, making it a stable intermediate for storage.
Solubility Logic Diagram
Caption: Structural factors influencing the solubility profile of the intermediate.
References
-
World Intellectual Property Organization (WIPO). (2019). Patent WO2019046778A1: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167913417 (Similar Structure).Link
-
Oficina Española de Patentes y Marcas. (2013). Patent ES2445208T3: 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases.Link
Sources
The Pyrimidine Core: A Cornerstone of Modern Drug Discovery and Agrochemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the world of bioactive molecules. From the fundamental building blocks of life to the cutting-edge of targeted cancer therapies and high-efficiency herbicides, the influence of substituted pyrimidines is both profound and pervasive. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these remarkable compounds. It is designed to equip researchers and drug development professionals with a deep understanding of the core principles and practical methodologies that have established pyrimidines as a privileged scaffold in medicinal and agricultural chemistry.
Part 1: A Legacy of Discovery: From Alloxan to the Pillars of Life
The story of pyrimidine chemistry begins not with the parent heterocycle itself, but with its derivatives. In the early 19th century, compounds like alloxan were known, but a systematic understanding of the underlying ring system was yet to be established.[1] A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[1] However, it was the pioneering work of Adolf Pinner , beginning in 1884, that truly laid the foundation for the systematic study of pyrimidines. Pinner's synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines marked a significant breakthrough, and he was the first to propose the name "pyrimidin" in 1885.[1] The parent, unsubstituted pyrimidine was finally prepared in 1900 by Gabriel and Colman.[1]
The profound biological significance of pyrimidines was unveiled with the discovery of cytosine, thymine, and uracil as essential components of nucleic acids, the very blueprint of life.[2] This realization spurred intensive research into the synthesis and biological activity of a vast array of substituted pyrimidines, a pursuit that continues to yield groundbreaking discoveries to this day.
Part 2: The Art of the Synthesis: Mastering the Construction of the Pyrimidine Core
The versatility of the pyrimidine scaffold is matched by the elegance and efficiency of the synthetic routes developed for its construction. Two classical named reactions, the Pinner synthesis and the Biginelli reaction, remain cornerstones of pyrimidine chemistry, offering robust and adaptable methods for generating a wide diversity of substituted derivatives.
The Pinner Pyrimidine Synthesis: A Classic Condensation
The Pinner synthesis provides a direct and reliable method for the preparation of substituted pyrimidines through the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[3] This reaction is highly versatile, accommodating a wide range of substituents on both the dicarbonyl and amidine starting materials.
Experimental Protocol: Synthesis of a Substituted Pyrimidine via the Pinner Reaction
Objective: To synthesize a 2,4-disubstituted-6-methylpyrimidine from acetylacetone and a substituted amidine hydrochloride.
Materials:
-
Acetylacetone (1.0 equivalent)
-
Substituted Amidine Hydrochloride (1.1 equivalents)
-
Sodium Ethoxide (1.1 equivalents)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[4][5]
-
Handle all reagents in a well-ventilated fume hood.[4]
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.[6]
-
Anhydrous ethanol is flammable. Keep away from ignition sources.[3]
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add the substituted amidine hydrochloride (1.1 equivalents) portion-wise. Stir the resulting suspension for 15 minutes at room temperature.
-
Addition of Dicarbonyl: Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is crucial to prevent the hydrolysis of the amidine and the sodium ethoxide, which would lead to the formation of byproducts and a lower yield.
-
Sodium Ethoxide as a Base: Sodium ethoxide serves to deprotonate the amidine hydrochloride, generating the free amidine nucleophile required for the condensation reaction.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Aqueous Workup: The aqueous workup is designed to remove any remaining inorganic salts and water-soluble impurities from the crude product. The sodium bicarbonate wash neutralizes any residual acid.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for separating the desired pyrimidine product from any unreacted starting materials and byproducts.
Diagram of Pinner Synthesis Workflow:
Caption: A streamlined workflow for the Pinner synthesis of substituted pyrimidines.
The Biginelli Reaction: A Powerful Multicomponent Approach
First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7] The resulting DHPMs are a valuable class of compounds in their own right and can be readily oxidized to the corresponding fully aromatic pyrimidones.
Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one from a substituted benzaldehyde, ethyl acetoacetate, and urea.
Materials:
-
Substituted Benzaldehyde (1.0 equivalent)
-
Ethyl Acetoacetate (1.0 equivalent)
-
Urea (1.5 equivalents)
-
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 equivalent) as catalyst
-
Acetonitrile
-
Ethanol for recrystallization
Safety Precautions:
-
Wear appropriate PPE (safety goggles, lab coat, gloves).[4][5]
-
Perform the reaction in a well-ventilated fume hood.[4]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.[8]
-
Bismuth nitrate is an oxidizing agent. Avoid contact with combustible materials.[8]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzaldehyde (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), urea (1.5 equivalents), and bismuth(III) nitrate pentahydrate (0.1 equivalent) in acetonitrile.
-
Reaction: Stir the mixture at room temperature for 2.5 hours.[8] Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and filter the resulting precipitate.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.
-
Characterization: Characterize the product by melting point determination, IR spectroscopy, ¹H NMR, and ¹³C NMR to confirm its identity and purity.[9]
Causality Behind Experimental Choices:
-
Multicomponent, One-Pot Reaction: The Biginelli reaction's efficiency stems from its ability to form multiple bonds and a complex molecule in a single synthetic operation, which is both time- and resource-efficient.
-
Catalyst: While the classical Biginelli reaction uses a strong acid like HCl, modern variations often employ milder Lewis acids like bismuth nitrate, which can improve yields and reduce side reactions.[8]
-
Recrystallization: Recrystallization is an effective and straightforward method for purifying the solid dihydropyrimidinone product, often yielding highly pure crystals.
-
Characterization Techniques: Melting point provides a quick assessment of purity, while IR spectroscopy helps identify key functional groups (e.g., C=O, N-H). NMR spectroscopy provides detailed structural information.
Diagram of Biginelli Reaction Mechanism:
Caption: A simplified mechanism of the Biginelli reaction.
Part 3: The Pharmacological Prowess of Pyrimidines: A Therapeutic Arsenal
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for interacting with a wide range of biological targets.[2] This has led to the development of a vast and diverse arsenal of pyrimidine-based drugs with applications in oncology, infectious diseases, and beyond.
Pyrimidines in Oncology: Targeting the Machinery of Cell Proliferation
Substituted pyrimidines are particularly prominent in cancer chemotherapy, where they act through various mechanisms to disrupt the uncontrolled proliferation of cancer cells.
Many pyrimidine-based anticancer drugs function as antimetabolites. They are structurally similar to endogenous pyrimidines and can thus interfere with the synthesis of nucleic acids. A prime example is 5-Fluorouracil (5-FU) , which is converted in the body to a fraudulent nucleotide that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[10] This leads to a depletion of thymidine, which in turn inhibits DNA replication and induces cell death in rapidly dividing cancer cells.
Table 1: Selected Pyrimidine-Based Anticancer Drugs and their IC₅₀ Values
| Drug | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil | Thymidylate Synthase | MCF-7 (Breast) | 2.46 - 6.70 | [2] |
| Gemcitabine | DNA Polymerase | A549 (Lung) | 0.004 | [11] |
| Compound 10a | ALK/EGFR | H2228 (Lung) | 0.011 | [2] |
| Compound 17 | Carbonic Anhydrase II | MDA-MB-231 (Breast) | 2.40 | [2] |
| Compound B-4 | EGFR | MCF-7 (Breast) | 6.70 | [6] |
A more recent and highly successful strategy in cancer therapy is the development of small molecule kinase inhibitors, and pyrimidines have proven to be a privileged scaffold in this area. Many of these inhibitors target the ATP-binding pocket of kinases, and the pyrimidine core can form key hydrogen bonding interactions that are essential for high-affinity binding.
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[8] Several FDA-approved pyrimidine-based drugs, such as Osimertinib , are potent and selective EGFR inhibitors.[12] They bind to the ATP-binding site of EGFR, preventing its activation and blocking downstream signaling pathways that promote cell proliferation and survival.[13]
Diagram of Pyrimidine-Based EGFR Inhibition:
Caption: Pyrimidine-based EGFR inhibitors block ATP binding, inhibiting downstream signaling and promoting apoptosis.
Pyrimidines in the Fight Against Infectious Diseases
The pyrimidine scaffold is also a valuable weapon in the fight against bacterial and fungal infections. Many substituted pyrimidines exhibit potent antimicrobial activity, often by targeting essential microbial enzymes that are distinct from their mammalian counterparts.
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus (MRSA/VISA) | 1 | [14] |
| Compound 4b | B. subtilis | 15.63 | [15] |
| Pyrazole-pyrimidine 3a | E. coli | 0.062 - 0.25 | [16] |
| Pyrazole-pyrimidine 6 | S. aureus | 0.187 - 0.375 | [16] |
| Chromenopyrimidine | B. subtilis | 12.5 | [17] |
Part 4: Pyrimidines in Agriculture: Protecting Crops with Precision
Substituted pyrimidines have also made a significant impact in agriculture as highly effective and selective herbicides. These compounds often target plant-specific enzymes, providing excellent weed control with minimal impact on crops.
A major class of pyrimidine-based herbicides are the acetolactate synthase (ALS) inhibitors .[18] ALS, also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[19] By inhibiting this enzyme, pyrimidine herbicides block the production of these essential amino acids, leading to the cessation of plant growth and eventual death of the weed.
Diagram of Pyrimidine Herbicide Mode of Action:
Caption: Pyrimidine herbicides inhibit ALS, blocking essential amino acid synthesis and leading to weed death.
Part 5: The Future is Bright: Evolving Applications and Novel Frontiers
The journey of substituted pyrimidines is far from over. Researchers continue to explore new synthetic methodologies, including green chemistry approaches and diversity-oriented synthesis, to expand the chemical space of pyrimidine derivatives.[20] The advent of computational tools, such as molecular docking and 3D-QSAR, is enabling the rational design of more potent and selective pyrimidine-based inhibitors for a growing number of therapeutic and agrochemical targets.[21][22][23]
From their humble beginnings in the 19th-century laboratory to their current status as indispensable tools in medicine and agriculture, substituted pyrimidines have consistently demonstrated their remarkable versatility and power. As our understanding of biology and chemistry deepens, the pyrimidine core is poised to remain a central and enduring scaffold for the discovery of innovative solutions to some of humanity's most pressing challenges.
References
-
SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link][2]
-
MDPI. 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. [Link][21]
-
MDPI. 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. [Link][22]
-
MDPI. 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. [Link][23]
-
BioKB. Action mechanisms of acetolactate synthase-inhibiting herbicides. [Link]
-
IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link][10]
-
PMC. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link][24]
-
WeedScience. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. [Link][18]
-
PMC. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link][25]
-
Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link][26]
-
PMC. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link][2]
-
JETIR.org. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link][27]
-
PNAS. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. [Link][28]
-
Atlas. Biginelli Reaction Experiment Analysis Guide. [Link][9]
-
Der Pharma Chemica. Current status and future scenario of pyrimidine derivatives having antimicrobial potential. [Link][17]
-
Tunisian Chimical Society. The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. [Link][8]
-
Taylor & Francis. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). [Link]
-
Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link][13]
-
PMC. Significance and Biological Importance of Pyrimidine in the Microbial World. [Link][29]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link][30]
-
MDPI. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. [Link][16]
-
ACS Publications. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. [Link][31]
-
ResearchGate. FDA approved fused pyrimidine-based drugs. [Link][11]
-
MDPI. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. [Link][6]
-
PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link][12]
-
ResearchGate. Table 2 . Binding energies, Ki and inhibition constant values for 4 -13... [Link][32]
-
PubMed. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. [Link][33]
-
PubMed. Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases. [Link][34]
-
PubMed. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. [Link][14]
-
Oncology News Central. FDA Updates Safety Label for Fluorouracil Injection Products. [Link][35]
-
MDPI. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. [Link][15]
-
PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link][37]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link][5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. sapiosciences.com [sapiosciences.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. sctunisie.org [sctunisie.org]
- 9. atlas.org [atlas.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 14. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors | MDPI [mdpi.com]
- 16. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies | MDPI [mdpi.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. wssa.net [wssa.net]
- 19. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchtrend.net [researchtrend.net]
- 27. jetir.org [jetir.org]
- 28. pnas.org [pnas.org]
- 29. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scialert.net [scialert.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. oncologynewscentral.com [oncologynewscentral.com]
- 36. accessdata.fda.gov [accessdata.fda.gov]
- 37. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 39. Handling of reagents - SynCrest Inc. [syncrest.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development Using 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibitor Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the nucleotide-binding site within the kinase domain, leading to the modulation of cellular signaling pathways.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.
This document provides a comprehensive guide for the development of in vitro assays for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine, a compound belonging to the pyrimidin-2-amine class. While the specific target of this molecule is not definitively established in publicly available literature, a closely related analog, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, has been identified as a potent inhibitor of UNC51-like kinase 1 (ULK1), a key regulator of autophagy.[3] This suggests that 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine likely functions as a kinase inhibitor. Therefore, this guide will focus on establishing a suite of in vitro biochemical and cell-based assays to characterize its inhibitory activity, using a generic kinase target as a model, with specific considerations for a target like ULK1.
Guiding Principles for Assay Development: A Multi-Faceted Approach
A robust in vitro characterization of a potential kinase inhibitor requires a multi-pronged approach, progressing from direct biochemical assays to more physiologically relevant cell-based assays. This tiered strategy allows for a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
Our assay development workflow is structured as follows:
Caption: A tiered approach to in vitro assay development for kinase inhibitors.
Part 1: Biochemical Assays - Direct Measurement of Kinase Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. These assays are typically high-throughput and are essential for initial screening and determination of IC50 values.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.[4]
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.
-
Prepare a solution of the target kinase (e.g., recombinant human ULK1) and its corresponding substrate in assay buffer.
-
Prepare the ATP solution at a concentration close to its Km for the kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well white assay plate, add the compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Concentration/Condition |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | 0.1-1 µM |
| ATP Concentration | 1-10 µM (near Km) |
| Compound Concentration Range | 0.1 nM to 100 µM |
| Final DMSO Concentration | ≤ 1% |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Temperature | Room Temperature |
Part 2: Cell-Based Assays - Assessing Cellular Potency and Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data by assessing the compound's activity within a cellular context.[5] These assays account for factors such as cell permeability, off-target effects, and interaction with cellular components.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with the test compound suggests cytotoxic or cytostatic effects.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase for survival) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against compound concentration.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
Principle: The NanoBRET™ Target Engagement Assay is a powerful method to quantify the binding of a test compound to a specific target protein in living cells.[5] The assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. When the tracer is bound to the target, energy transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing the target kinase fused to NanoLuc® luciferase.
-
-
Assay Procedure:
-
Seed the engineered cells in a 96-well white assay plate.
-
Treat the cells with serial dilutions of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine.
-
Add the fluorescent NanoBRET™ tracer.
-
Equilibrate the plate at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value for target engagement by plotting the BRET ratio against the compound concentration.
-
Part 3: Data Interpretation and Troubleshooting
Data Summary Table:
| Assay Type | Parameter Measured | Expected Outcome for an Active Inhibitor |
| Biochemical Kinase Assay | IC50 | Low nanomolar to micromolar IC50 value |
| Cell Proliferation Assay | GI50 / IC50 | Dose-dependent decrease in cell viability |
| Cellular Target Engagement | IC50 | Dose-dependent decrease in BRET signal |
Troubleshooting Common Issues:
-
High background in biochemical assays: Ensure optimal concentrations of enzyme and substrate are used to avoid signal saturation. Check for potential interference of the compound with the assay reagents.
-
Poor correlation between biochemical and cellular potency: This could be due to poor cell permeability of the compound, active efflux from the cells, or off-target effects. Further investigation into the compound's physicochemical properties and selectivity profiling is recommended.
-
Variability in results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Optimize the DMSO concentration to minimize solvent effects.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine as a potential kinase inhibitor. By systematically progressing from biochemical to cell-based assays, researchers can gain valuable insights into the compound's potency, cellular efficacy, and mechanism of action. This comprehensive approach is essential for advancing promising lead compounds through the drug discovery pipeline.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 58(13), 5189-207. [Link]
-
Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-77. [Link]
-
Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(5), 694-699. [Link]
-
Li, J., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936. [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved February 24, 2026, from [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. [Link]
-
An, Y., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | C16H12N4O2 | CID 12360504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cell-based assays for testing 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine cytotoxicity
Application Note: Cytotoxicity Profiling of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Executive Summary & Chemical Context
This guide details the validation and execution of cell-based assays for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine . This molecule represents a specific class of pharmacophores often investigated for kinase inhibition (e.g., PLK4, Aurora kinases) and anti-parasitic activity.
Critical Technical Alert: The presence of the para-nitro group (
Therefore, this protocol prioritizes Luminescent ATP detection as the primary screen to eliminate optical and redox interference, followed by secondary mechanistic assays for oxidative stress and apoptosis.
Pre-Assay Considerations: Solubility & Stability
Before cell dosing, the physicochemical properties of the aminopyrimidine scaffold must be managed to prevent precipitation, which causes "jagged" dose-response curves.
Stock Solution Preparation[1][2]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade
99.9%. -
Solubility Limit: This compound is hydrophobic.[1] Target a master stock concentration of 10 mM or 50 mM .
-
Visual Check: The solution should be clear yellow/orange. If turbidity persists, sonicate at 37°C for 5 minutes.
The "Constant DMSO" Dilution Method
To avoid solvent toxicity artifacts, the final DMSO concentration must remain constant (<0.5%) across all dose points.
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Plate (100% DMSO): Perform 1:3 serial dilutions in DMSO first.
-
Dosing: Transfer a small volume (e.g., 0.5
L) from the Intermediate Plate to the Cell Plate (e.g., 100 L media).-
Result: Every well contains exactly 0.5% DMSO, regardless of compound concentration.
-
Primary Screening: Luminescent ATP Assay
Why this assay? Unlike MTT/MTS, ATP assays function at a pH where nitro-reduction interference is minimized, and the readout (light) is not affected by the compound's intrinsic yellow color (absorbance quenching).
Experimental Logic (DOT Diagram)
Caption: Decision workflow highlighting the exclusion of MTT due to nitro-reductase liability and selection of ATP luminescence for robust data.
Detailed Protocol (96-well Format)
Materials:
-
Cell Line: HeLa, MCF-7, or relevant kinase-dependent line.
-
Reagent: CellTiter-Glo® or equivalent ATP-luciferase mix.
-
Plate: White-walled, clear-bottom 96-well plates (prevents signal bleed).
Step-by-Step:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 90
L media. Incubate 24h for attachment. -
Treatment: Add 10
L of 10x compound solution (prepared in media from DMSO stocks).-
Controls: Vehicle (0.5% DMSO), Positive Control (e.g., Staurosporine 1
M), and Compound-Only Blank (Media + Compound + No Cells).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5%
. -
Equilibration: Bring plate and ATP reagent to Room Temperature (RT) for 30 mins.
-
Lysis/Reaction: Add 100
L ATP reagent to each well. Shake orbitally (2 mins) to lyse cells. -
Stabilization: Incubate 10 mins at RT (dark) to stabilize the luminescent signal.
-
Detection: Read Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis:
Secondary Profiling: Mechanism of Action
Once cytotoxicity is confirmed, distinguish between Apoptosis (programmed death, desirable for drugs) and Necrosis/Oxidative Stress (toxicity liability).
ROS Generation (Nitro-Redox Check)
Nitro-aromatics can undergo "redox cycling," generating Superoxide (
-
Assay: H2DCFDA (Fluorescence: Ex/Em 495/529 nm).
-
Expectation: If the compound acts as a redox toxin, you will see a rapid spike in fluorescence within 1–4 hours, preceding cell death.
Caspase 3/7 Activation (Apoptosis)
To confirm the compound acts via a regulated pathway (e.g., kinase inhibition leading to apoptosis) rather than non-specific membrane lysis.
-
Assay: Caspase-Glo® 3/7.
-
Protocol: Multiplexing is possible.[2][3][4] Transfer supernatant for LDH (necrosis) analysis, then use remaining attached cells for Caspase (apoptosis) or ATP.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility in aqueous media. | Reduce max concentration. Ensure DMSO is pre-mixed into media rapidly, not dropped directly onto cells. |
| High background in "No Cell" wells | Compound autofluorescence or luciferase inhibition. | Use ATP (Luminescence) to avoid fluorescence. Subtract background strictly. |
| Bell-shaped Dose Response | "Hook effect" or precipitation at high doses. | Exclude high-concentration points where precipitation is visible microscopically. |
| Yellow media color | Nitro-compound accumulation. | Do not use absorbance assays (MTT/LDH colorimetric). Switch to fluorescence/luminescence. |
References
-
Assay Guidance Manual (NCBI).Cell Viability Assays. (Detailed comparison of ATP vs. Tetrazolium assays and interference mechanisms).
-
[Link]
-
-
Riss, T. L., et al.Cell Viability Assays: Assay Guidance Manual. (Specific discussion on nitro-compound interference with MTT).
-
[Link]
-
-
Stockert, J. C., et al.Assays for Viability and Cytotoxicity.
-
[Link]
-
- BenchChem Protocols.Solubility of Novel Compounds in DMSO. (Standard protocols for hydrophobic small molecules).
Sources
Anticancer activity of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine on specific cell lines
Technical Application Note: Evaluation of the Anticancer Activity of 4-(4-Nitrophenoxy)pyrimidin-2-amine
Executive Summary
This application note provides a comprehensive technical guide for evaluating the anticancer potential of 4-(4-Nitrophenoxy)pyrimidin-2-amine (referred to herein as 4-NPPA ).[1] Belonging to the 2-amino-4-aryloxypyrimidine class, this scaffold is a privileged structure in medicinal chemistry, often associated with Kinase Inhibition (specifically FAK, VEGFR, and EGFR) and Tubulin polymerization inhibition .[1] This guide outlines the compound's physicochemical properties, hypothesized mechanism of action (MOA), and detailed experimental protocols for validating its efficacy in specific cancer cell lines.[1]
Compound Characterization & Handling
| Property | Detail |
| Chemical Name | 4-(4-Nitrophenoxy)pyrimidin-2-amine |
| Synonyms | 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine; 2-Amino-4-(p-nitrophenoxy)pyrimidine |
| Molecular Formula | C₁₀H₈N₄O₃ |
| Molecular Weight | 232.20 g/mol |
| Predicted Target | Tyrosine Kinases (e.g., FAK, VEGFR2), Tubulin |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water |
| Storage | -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw cycles) |
Handling Precaution: 4-NPPA contains a nitro group, which can be reducible in biological systems.[1] Prepare fresh stocks in DMSO and protect from light to prevent photodegradation.
Target Cell Lines & Rationale
To validate the broad-spectrum or specific activity of 4-NPPA, the following cell lines are recommended based on the sensitivity of the 2-aminopyrimidine scaffold:
| Cell Line | Tissue Origin | Rationale for Selection |
| MCF-7 | Breast (Adenocarcinoma) | ER+ Model: High sensitivity to kinase inhibitors targeting the PI3K/Akt pathway.[1] |
| A549 | Lung (Carcinoma) | KRAS Mutant: Standard model for evaluating cytotoxicity in non-small cell lung cancer (NSCLC).[1] |
| HCT-116 | Colon (Carcinoma) | p53 Wild-type: Excellent for distinguishing between p53-dependent and independent apoptosis.[1] |
| HUVEC | Endothelial (Normal) | Control: Essential for assessing selectivity (toxicity vs. efficacy) and anti-angiogenic potential (VEGFR inhibition).[1] |
Hypothesized Mechanism of Action (MOA)
The 2-amino-4-aryloxypyrimidine scaffold acts primarily as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs).[1] The 2-amino group forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the 4-phenoxy moiety extends into the hydrophobic back pocket.[1]
Primary Pathway: Inhibition of FAK (Focal Adhesion Kinase) or VEGFR2 , leading to the downregulation of the PI3K/Akt and Ras/Raf/MEK/ERK survival pathways.[1] Secondary Outcome: Mitochondrial dysfunction, Cytochrome C release, and activation of Caspase-3/7 , resulting in apoptosis.[1]
MOA Pathway Diagram
Caption: Proposed signaling cascade where 4-NPPA inhibits upstream kinases (RTK/FAK), suppressing survival signals (Akt/ERK) and triggering mitochondrial apoptosis.[1]
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT/SRB)
Objective: Determine the IC50 value of 4-NPPA in MCF-7, A549, and HCT-116 cells.[1]
Materials:
Procedure:
-
Seeding: Plate cells at
cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Prepare serial dilutions of 4-NPPA in media (Range: 0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.[1]
-
Incubation: Add 100 µL of drug solution to wells. Incubate for 48h or 72h .
-
MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3–4h until purple formazan crystals form.
-
Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve crystals. Shake for 10 min.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Cell Viability =
.[1] Plot dose-response curve to derive IC50.[1]
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm if cell death is mediated by apoptosis (programmed) or necrosis.[1]
Procedure:
-
Treatment: Treat cells (in 6-well plates) with 4-NPPA at IC50 and 2x IC50 concentrations for 24h.
-
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge (1000 rpm, 5 min).
-
Staining: Resuspend pellet in
Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1] -
Incubation: Incubate for 15 min at RT in the dark.
-
Flow Cytometry: Analyze immediately.[1]
Protocol C: Western Blotting (Target Validation)
Objective: Validate the inhibition of phosphorylation of key survival kinases.[1]
Targets:
-
p-FAK (Tyr397): Marker for Focal Adhesion Kinase activity.[1]
-
p-Akt (Ser473): Downstream survival marker.[1]
-
Caspase-3 (Cleaved): Apoptosis executioner.[1]
- -Actin: Loading control.
Procedure:
-
Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.[1]
-
Quantify protein (BCA assay) and load 30 µ g/lane on SDS-PAGE.[1]
-
Transfer to PVDF membrane and block with 5% BSA.[1]
-
Incubate with primary antibodies (1:1000) overnight at 4°C.[1]
-
Detect using HRP-conjugated secondary antibodies and ECL substrate.[1]
Experimental Workflow Diagram
Caption: Step-by-step screening workflow. Progression to mechanistic studies (Apoptosis/Western Blot) is contingent on achieving a potent IC50 (<10 µM).[1]
References
-
Structure-Activity Relationships of Pyrimidines
-
Kinase Inhibition (FAK/VEGFR)
-
Singla, P., et al. (2015).[1] "Recent advances in biological activities of pyrimidines." International Journal of Medicinal Chemistry.
- Significance: Details the binding mode of 2-amino-4-substituted pyrimidines in the
-
-
Protocols for Cytotoxicity
Sources
Application Note: Strategic Utilization of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine in SAR Optimization
Abstract
This application note details the strategic deployment of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine (Compound 1 ) in Structure-Activity Relationship (SAR) studies. While often viewed merely as a synthetic intermediate, this compound serves two critical functions in early-stage drug discovery:[1][2] (1) as a Hammett probe to evaluate the electronic requirements of the hydrophobic binding pocket, and (2) as a "Gateway Scaffold" for the rapid generation of diversity-oriented libraries via nitro-reduction and subsequent acylation.[2][3] This guide provides validated protocols for its synthesis, biological evaluation, and data interpretation within the context of kinase (e.g., JAK2, PLK4) and receptor (e.g., P2X3) antagonist discovery.[1][2]
Introduction: The Scaffold Context
The 2-aminopyrimidine motif is a "privileged structure" in medicinal chemistry, functioning primarily as a hinge-binder in kinase inhibitors (forming hydrogen bonds with the ATP-binding site).[1][2][3] The addition of a 4-phenoxy group extends the molecule into the "gatekeeper" region or the solvent-exposed front, depending on the specific kinase conformation.[1][2][3]
Compound 1 represents a specific, high-utility node in this chemical space. The 4-nitro substituent acts as a strong Electron Withdrawing Group (EWG), dramatically altering the electron density of the phenoxy ring compared to the unsubstituted or electron-rich (e.g., methoxy/amino) analogs.[1][2][3]
Key Applications
-
Electronic Profiling: Determining if the target binding pocket relies on
stacking (which might be disrupted by EWGs) or dipole interactions.[2][3] -
Library Expansion: The nitro group is a "masked" aniline.[2][3] Reduction yields 4-(4-amino-phenoxy)-pyrimidin-2-ylamine , a universal acceptor for electrophiles (acid chlorides, isocyanates) to generate Type II kinase inhibitors or urea-based antagonists.[2][3]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-(4-nitrophenoxy)pyrimidin-2-amine |
| Molecular Weight | 232.20 g/mol |
| LogP (Calc) | ~1.8 - 2.1 |
| Solubility | Low in water; Soluble in DMSO (>50 mM), DMF.[2][3] |
| Stability | Stable at RT.[3] Nitro group susceptible to reduction under hydrogenation conditions.[2][3] |
| Safety | Nitroaromatics are potential mutagenic liabilities (Ames positive).[2][3] Handle with PPE in a fume hood.[1][3] |
Experimental Protocols
Protocol A: Synthesis of the Probe (Compound 1)
Objective: To synthesize the nitro-probe via Nucleophilic Aromatic Substitution (
Reagents:
Step-by-Step:
-
Charge: In a round-bottom flask, dissolve 4-nitrophenol (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add
(2.0 eq) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. -
Addition: Add 2-Amino-4-chloropyrimidine (1.0 eq) in one portion.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.[2][3]
-
Work-up: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product usually precipitates as a yellow solid.[1][2][3]
-
Purification: Filter the solid. Wash with water and cold diethyl ether.[2][3] Recrystallize from Ethanol/Water if necessary.[3]
Protocol B: Library Generation (The "Gateway" Reduction)
Objective: Convert the Nitro-probe into the Amino-scaffold for SAR expansion.[2][3]
Workflow:
-
Reduction: Dissolve Compound 1 in Ethanol/Water (3:1).[2][3] Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours. Filter hot through Celite.[3] Concentrate to obtain the aniline.[2][3]
-
Derivatization (Parallel Synthesis):
Biological Evaluation: SAR Logic
When evaluating Compound 1 in a biochemical assay (e.g., FRET or FP for Kinase Inhibition), the data must be interpreted via Hammett Electronic Parameters .[1][2]
SAR Interpretation Logic
The activity of Compound 1 (
| Observation | SAR Implication | Mechanistic Hypothesis |
| EWG Preferred | The binding pocket contains electron-rich residues (e.g., Trp, Phe) favoring electron-deficient rings for | |
| EDG Preferred | The pocket may have a cation- | |
| Tolerated | The 4-position points towards the solvent front.[2][3] This is an ideal vector for solubilizing groups (e.g., morpholine, piperazine) in the next iteration.[1][2] |
Visualization: SAR Decision Tree
The following diagram illustrates the decision-making process based on the activity of the Nitro-probe.
Caption: Decision tree for optimizing the phenoxy ring based on the biological activity of the nitro-substituted probe.
Protocol C: Fluorescence Polarization (FP) Binding Assay
Context: Validating the probe against a generic Kinase Target (e.g., JAK2 or PLK4).[1][2]
Materials:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100.[1][2] -
Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Staurosporine-fluorophore).[2][3]
Procedure:
-
Preparation: Prepare a 10 mM stock of Compound 1 in 100% DMSO.
-
Dilution: Perform a 3-fold serial dilution in DMSO (10 points). Transfer 100 nL to a 384-well black low-volume plate (acoustic dispensing preferred).
-
Protein Addition: Add 5 µL of Kinase protein (at
concentration) to the wells. Incubate for 15 mins at RT. -
Tracer Addition: Add 5 µL of Tracer (at
).[2][3] -
Incubation: Incubate for 60 mins at RT in the dark.
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Self-Validation Check:
-
Control: Uninhibited wells (DMSO only) = Low Polarization (High free tracer).[3] Fully inhibited wells = Low Polarization.[3] Correction: The tracer should be bound in the absence of inhibitor (High Polarization).[2][3] The inhibitor displaces the tracer, lowering polarization.[1][2]
Synthetic Workflow Diagram
The following diagram outlines the "Gateway" utility of Compound 1, moving from the raw probe to advanced libraries.
Caption: Synthetic workflow transforming the nitro-probe into diverse chemical libraries for SAR expansion.
References
-
Design, Synthesis and Structure-Activity Relationship Studies of 4-indole-2-arylaminopyrimidine Derivatives. Source: National Institutes of Health (PMC).[2][3] Context: Describes the synthesis of pyrimidine ethers via the
of 4-chloropyrimidines and subsequent nitro-reduction strategies. URL:[Link] -
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI (Molecules).[2][3] Context: Reviews the use of 2-aminopyrimidine scaffolds in kinase inhibition, specifically detailing the nitro-to-amine reduction pathway for library generation. URL:[Link][2][3]
-
Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Source: Journal of Medicinal Chemistry (via PubMed).[2][3] Context: Illustrates the SAR of the 2-amino-4-substituted pyrimidine class in JAK2 inhibition, validating the scaffold's relevance. URL:[Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: MDPI (Antibiotics).[2][3] Context: Discusses the dual role of the nitro group as a pharmacophore and a toxicophore, and its effects on electronic properties in SAR.[1][2][3] URL:[Link][2][3][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine stability and degradation pathways
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability and degradation of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine. As Senior Application Scientists, we have compiled this resource to move beyond simple protocols, offering insights into the chemical causality behind experimental observations and providing robust, self-validating methodologies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and characteristics of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine.
Q1: What is 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine and what are its potential applications?
A1: 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is a heterocyclic organic compound. Its structure, featuring a 2-aminopyrimidine core linked to a 4-nitrophenyl group via an ether bond, makes it a valuable intermediate in medicinal chemistry. The 2-aminopyrimidine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors used in oncology.[1][2] Therefore, this compound serves as a critical building block for synthesizing potential therapeutic agents.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is primarily influenced by three factors:
-
pH: The ether linkage and the aminopyrimidine ring are susceptible to hydrolysis under strongly acidic or alkaline conditions.[3][4] Thiamine, which also contains an aminopyrimidine ring, is known to be unstable in alkaline solutions.[5]
-
Light: Aromatic nitro compounds are known to be photosensitive.[6][7] Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.
-
Temperature: While the solid compound is expected to have reasonable thermal stability, prolonged exposure to high temperatures, especially in solution, can accelerate degradation.
Q3: What are the optimal storage conditions for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine?
A3: To ensure long-term stability and prevent degradation, the compound should be stored under controlled conditions. We recommend the following, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Minimizes thermal degradation and slows down potential hydrolytic processes if any moisture is present. |
| Light | Protect from light (use amber vials) | The nitrophenyl moiety is susceptible to photodegradation.[7] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Protects against oxidative degradation and moisture. |
| Form | Solid | The compound is significantly more stable as a solid than in solution. |
Q4: What are the most likely degradation pathways for this molecule?
A4: Based on its chemical structure, three primary degradation pathways are anticipated:
-
Hydrolysis: This is most likely to occur at the ether linkage, especially under strong acidic or basic conditions, cleaving the molecule into 4-nitrophenol and 2-amino-4-hydroxypyrimidine (the tautomer of 2-aminopyrimidin-4(3H)-one). A secondary hydrolytic pathway could involve the conversion of the 2-amino group to a hydroxyl group.[4][8]
-
Photodegradation: Initiated by the absorption of light by the 4-nitrophenyl group, this pathway can lead to a complex mixture of products. Direct photolysis of nitrophenols is a known process that can involve the formation of radical species and subsequent ring opening.[7][9]
-
Reduction: The nitro group is susceptible to chemical or catalytic reduction, which would convert it to an amino group, yielding 4-(4-aminophenoxy)pyrimidin-2-ylamine. This is less a degradation pathway in the context of stability and more a common synthetic transformation.
Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Problem 1: I'm observing a decrease in the purity of my solid compound over time, even when stored in the freezer. What's happening and how can I prevent it?
-
Possible Causes:
-
Moisture: Trace amounts of moisture in the container can facilitate slow hydrolysis, even at low temperatures.
-
Air/Oxygen: The compound may be susceptible to slow oxidation.
-
Light Exposure: Frequent opening of the container, especially in a well-lit lab, can cause incremental photodegradation. Standard lab freezers are not always completely dark when opened.
-
-
Solutions & Proactive Measures:
-
Aliquot the Compound: Upon receipt, divide the bulk sample into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric moisture, air, and light each time a sample is needed.
-
Use an Inert Atmosphere: For long-term storage, flush the vials with an inert gas like argon or nitrogen before sealing.
-
Ensure Proper Sealing: Use vials with high-quality, tight-fitting caps, preferably with PTFE liners, to prevent moisture ingress.
-
Confirm Container Material: Always use amber glass vials or wrap clear vials in aluminum foil to completely block light.
-
Problem 2: My aqueous solution of the compound turns yellow and shows multiple new peaks in my HPLC/LC-MS analysis within hours of preparation. What is the likely cause?
-
Possible Cause: This is a classic sign of hydrolysis . In unbuffered water, the solution's pH can drift, and even at a neutral pH, slow hydrolysis of the ether linkage can occur. The formation of 4-nitrophenol, which is yellow in its phenolate form at basic pH, is a likely reason for the color change.
-
Solutions & Proactive Measures:
-
Use Buffered Solutions: Prepare your solutions in a buffer system to maintain a stable pH. We recommend starting with a slightly acidic buffer (e.g., pH 5-6) as aminopyrimidines are often more stable under these conditions.[5] Avoid strongly acidic (pH < 2) or basic (pH > 9) conditions.
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use. Do not store stock solutions in aqueous media for extended periods unless their stability has been rigorously validated under those specific conditions.
-
Perform a pH Stability Screen: If you must use solutions over a period of time, conduct a simple stability screen. Prepare small batches in different pH buffers (e.g., pH 4, 7, 9) and analyze them by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal pH for your experimental window.
-
Problem 3: I am running a reaction that requires heating, and I'm seeing significant loss of my starting material and the formation of byproducts. How can I mitigate this?
-
Possible Causes:
-
Thermal Degradation: The molecule itself may be unstable at the reaction temperature.
-
Solvent-Mediated Degradation: The solvent may be participating in the degradation process, especially nucleophilic solvents at high temperatures.
-
Reaction with Reagents: The compound might be reacting with other reagents in the mixture in an unintended way.
-
-
Solutions & Proactive Measures:
-
Optimize Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the best balance between reaction rate and stability.
-
Solvent Selection: Screen a panel of aprotic, non-nucleophilic solvents (e.g., Dioxane, Toluene, DMF, NMP) if compatible with your reaction chemistry.
-
Conduct a Forced Degradation Study: Before extensive experimentation, perform a thermal stress test as described in the protocols below. This will inform you about the compound's thermal lability and help you identify potential degradation products, making your subsequent analysis easier.
-
Problem 4: My solid compound, which I left on the lab bench for a day, has developed a slightly darker, brownish tint. Is this a concern?
-
Possible Cause: This is very likely due to photodegradation . The 4-nitrophenyl group is a chromophore that absorbs light, and this energy can initiate chemical reactions on the surface of the solid, leading to the formation of colored impurities.[7]
-
Solutions & Proactive Measures:
-
Strict Light Protection: Treat the compound as highly light-sensitive. All handling, weighing, and preparation steps should be performed away from direct sunlight and under subdued laboratory lighting where possible.
-
Workflow Discipline: Implement a strict workflow for handling the compound to minimize light exposure at every step. The diagram below outlines a recommended workflow.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine in cell culture
Product Category: Small Molecule Inhibitor / Bioactive Probe
Document ID: TS-NPP-2A-001[1]
Executive Summary
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine (hereafter referred to as NPP-2A ) is a hydrophobic aminopyrimidine scaffold often utilized as a structural probe in kinase inhibition studies or as a precursor in the synthesis of P2X3 antagonists.[1]
Critical Technical Warning: This compound contains a nitro group (-NO₂) attached to a phenoxy ring.[1] In cell culture, this moiety presents two specific challenges:
-
False-Positive Viability Signals: Nitro-aromatics can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to artificial spikes in absorbance data.[1]
-
Metabolic Instability: Under hypoxic conditions or in high-density cultures, cellular nitroreductases may convert the nitro group to an amine, fundamentally altering the compound's pharmacophore.
Part 1: Solubility & Formulation
Q: My compound precipitates when I add it directly to the cell culture media. How do I prevent this "crashing out"?
A: Direct addition of high-concentration DMSO stocks into aqueous media causes rapid local precipitation due to the drastic change in polarity. You must use an Intermediate Dilution Step .[2]
The Protocol (The "Solubility Ladder"): Do not pipette 10 mM stock directly into 10 mL of media. Instead, follow this gradient:
-
Master Stock: Dissolve NPP-2A powder in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Stock (100x): Dilute the Master Stock into a small volume of plain media (serum-free) or PBS to create a 100x concentration of your final target.
-
Note: If this step precipitates, use 100% DMSO for the serial dilutions, keeping the stock 1000x concentrated, and only perform the final jump to media at the very last step with rapid mixing.
-
-
Final Dosing: Add the Intermediate Stock dropwise to the agitated cell culture media.
Maximum Solubility Table:
| Solvent | Max Concentration | Notes |
| DMSO | ~50-100 mM | Recommended for Master Stock.[1] Warm to 37°C if cloudy. |
| Ethanol | < 10 mM | Not recommended; high volatility affects concentration. |
| Water/PBS | < 0.1 mM | Insoluble. Do not attempt aqueous stocks. |
| Culture Media | ~10-50 µM | Dependent on Serum (FBS) concentration (proteins bind drug).[1] |
Q: What is the safe limit for DMSO in my cell assays?
A: For most mammalian cell lines (e.g., HEK293, HeLa, CHO), the final DMSO concentration must be kept below 0.5% (v/v) , with <0.1% being the gold standard for sensitive primary cells or stem cells.
Experimental Control: Always include a Vehicle Control well containing the exact % of DMSO used in the highest drug concentration well. If your drug requires 0.5% DMSO to stay soluble, your "0 drug" control must also contain 0.5% DMSO.
Part 2: Assay Interference (The Nitro-Group Liability)
Q: I am seeing increased cell viability at high concentrations of NPP-2A in my MTT assay. Is the compound proliferative?
A: It is highly unlikely to be proliferative. You are likely observing Chemical Interference .
The Mechanism: The nitro group (-NO₂) on the phenoxy ring is redox-active.[1] In standard colorimetric assays like MTT or MTS, the tetrazolium salt is designed to be reduced by mitochondrial dehydrogenases in living cells.[3] However, nitro-containing compounds can chemically reduce MTT to purple formazan without any cellular activity.[1] This creates a "false high" absorbance reading that mimics cell growth.
Validation Step:
-
Prepare wells with Media + Drug + MTT (No Cells).
-
Incubate for 2–4 hours.
-
If these wells turn purple, your compound is chemically reducing the dye.
Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®).[1] These rely on luciferase/ATP chemistry, which is not affected by the redox potential of the nitro group.
Part 3: Visual Workflows
Workflow 1: Preventing Precipitation (The Intermediate Step)
Caption: This workflow prevents the "crash" phenomenon by ensuring the compound is never exposed to a drastic polarity shift without rapid dispersion.
Workflow 2: The MTT Interference Mechanism
Caption: Nitro-aromatic compounds can bypass the mitochondria and directly reduce MTT, causing false viability data.
[1][4][5]
Part 4: Stability & Storage
Q: Can I store the diluted media at 4°C for use later in the week?
A: No. Aminopyrimidines are generally stable, but the nitro-phenoxy linkage can be susceptible to hydrolysis or reduction over time in aqueous media containing serum esterases or reductases.
-
Protocol: Prepare fresh dilutions from the DMSO Master Stock immediately before every experiment.
-
Storage: Store the 10 mM DMSO Master Stock at -20°C or -80°C. It is stable for >6 months if protected from moisture.
Q: Why did my compound lose activity after 48 hours of hypoxia treatment?
A: This is a classic "Nitro-Reductase" effect.[1] In hypoxic conditions (low oxygen), cellular nitroreductases are upregulated. They can convert the -NO₂ group on your compound to an -NH₂ (amine) or -NHOH (hydroxylamine).[1]
-
Consequence: The "amino" version of NPP-2A likely has a completely different binding affinity for your target protein than the "nitro" parent, effectively removing the active drug from the system.
References
-
BenchChem Technical Support. (2025).[2][3] MTT assay protocol for 2'-Nitroflavone cytotoxicity: Controls for Nitro-Compound Interference. Retrieved from
-
LifeTein Support. (2023). Optimizing Peptide and Hydrophobic Small Molecule Solubility in Cell Culture: DMSO Limits. Retrieved from
-
Abcam Scientific Support. (2024). MTT assay principles and troubleshooting: Reducing agents and background interference. Retrieved from
-
National Institutes of Health (NIH). (2021). Particle-induced artifacts in the MTT and LDH viability assays: Chemical Interference Mechanisms. Retrieved from
Sources
Technical Support Center: A Guide to Mitigating Off-Target Effects of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Welcome to the technical support center for researchers utilizing 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine and related small molecule inhibitors. As Senior Application Scientists, we understand that achieving high specificity is paramount for generating robust and translatable data. The pyrimidin-2-ylamine scaffold is a common feature in many kinase inhibitors, and while potent, it can present challenges regarding off-target activities due to the conserved nature of the ATP-binding pocket across the human kinome.[1]
This guide is designed to provide in-depth, practical solutions to common issues encountered during your experiments. We will move beyond simple checklists to explain the causality behind our recommended protocols, empowering you to design self-validating experiments and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions about the nature of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine and the origins of its potential off-target effects.
Q1: What are off-target effects, and why are they a concern with kinase inhibitors like 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine?
Q2: What is the difference between on-target and off-target toxicity?
A2: On-target toxicity occurs when the inhibition of the intended target has deleterious effects, perhaps because the target is essential in healthy tissues as well as diseased ones. In contrast, off-target toxicity is a direct result of the inhibitor binding to and modulating the activity of unintended proteins, leading to side effects unrelated to the primary therapeutic mechanism.[3] Differentiating between these is a critical step in drug development and probe validation.
Q3: My initial screen shows promising results. Why should I invest time in off-target validation?
A3: Early validation is a crucial investment that prevents the costly pursuit of misinterpreted data. Pharmacological validation with a small molecule inhibitor should ideally recapitulate the phenotype observed with genetic validation methods (e.g., siRNA or CRISPR).[4] Discrepancies often point to off-target effects. Proactively identifying these effects provides a more complete pharmacological profile of your compound, uncovers potential liabilities, and ultimately increases the confidence and reproducibility of your research.[2]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to address common problems you may encounter in the lab. Each answer provides a structured approach to diagnosing and solving the issue.
Issue 1: My experimental phenotype with 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine does not match the genetic knockdown (siRNA/CRISPR) of my intended target.
This is a classic indicator of potential off-target activity. The following tiered approach will help you dissect the discrepancy.
Before searching for off-targets, you must first rigorously confirm that your compound is engaging the intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[5]
Core Principle of CETSA: The binding of a ligand (your inhibitor) to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[5][6] By heating cell lysates or intact cells treated with your compound across a temperature gradient, you can observe a "shift" in the melting temperature of the target protein, which is direct evidence of engagement.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Actionable Protocol: A detailed protocol for performing a CETSA experiment is provided in the section below.
If on-target engagement is confirmed but the phenotype still differs, the next step is to identify the unintended targets.
Recommendation: Broad Kinome Profiling The most effective way to do this is to screen 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine against a large panel of purified kinases (e.g., >400 kinases) in a biochemical assay.[2][7] These services provide quantitative measures of inhibition (IC50 or Ki values) across the kinome, giving you a clear map of your compound's selectivity.
Data Presentation: Comparative Selectivity Analysis The results should be analyzed to understand the compound's selectivity. A hypothetical comparison is shown below.
| Kinase Target | 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine (IC50, nM) | Staurosporine (Broad-Spectrum) (IC50, nM)[2] | Gefitinib (Specific) (IC50, nM)[2] |
| Primary Target (e.g., EGFR) | 15 | 6 | 25 |
| Off-Target 1 (e.g., SRC) | 85 | 20 | >10,000 |
| Off-Target 2 (e.g., LCK) | 250 | 15 | >10,000 |
| Off-Target 3 (e.g., VEGFR2) | >5,000 | 100 | 3,700 |
| Off-Target 4 (e.g., CDK2) | >10,000 | 3 | >10,000 |
This table contains representative data for illustrative purposes.
Interpretation: In this hypothetical example, while the compound is potent against its primary target, it also shows significant activity against SRC and LCK. This "polypharmacology" could explain the divergent phenotype.[8]
Once high-potency off-targets are identified, you must confirm they are responsible for the observed phenotype.
-
Use a Structurally Different Inhibitor: Source a second, structurally distinct inhibitor for your primary target that has a different off-target profile. If this second inhibitor reproduces the phenotype from genetic knockdown, it strongly suggests the phenotype from your original compound was due to its unique off-target effects.[3]
-
Analyze Downstream Signaling: Use Western blotting to probe the signaling pathways of the most likely off-target kinases. For example, if SRC was identified as an off-target, analyze the phosphorylation status of known SRC substrates.[2]
Issue 2: My compound causes high cellular toxicity at concentrations required to see an effect on my target.
This often happens when a compound's off-target effects are more potent than its on-target effects, or when it hits a kinase essential for cell viability.
Troubleshooting Steps:
-
Conduct a Dose-Response Analysis: Carefully titrate the compound concentration to find the lowest possible concentration that still engages the target and elicits the desired on-target effect.[3] The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Review Kinome Profiling Data: Cross-reference your kinome scan results with kinases known to be critical for cell survival (e.g., certain CDKs, PLK1). If your compound potently inhibits one of these, it is likely the source of the toxicity.
-
Consider Chemical Modification: If this is part of a drug development program, medicinal chemistry efforts can be employed to modify the compound's structure to improve selectivity and reduce off-target reactivity.[9]
Part 3: Proactive Experimental Design - A Tiered Approach to Validation
To avoid these issues from the start, we recommend a proactive, tiered approach to validating any new kinase inhibitor.
Caption: A recommended tiered workflow for validating kinase inhibitors.
Part 4: Protocols and Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methods and is designed to verify the direct binding of your inhibitor to its target in intact cells.[10][11]
Objective: To determine if 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine stabilizes its intended target protein against heat-induced denaturation in a cellular environment.
Materials:
-
Cell line of interest
-
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine and DMSO (vehicle control)
-
Cell culture medium and PBS
-
PCR tubes and a thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Equipment for protein quantification (e.g., BCA assay) and Western blotting
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the inhibitor or with DMSO as a vehicle control. An incubation time of 1 hour at 37°C is typical to allow for compound uptake.[11]
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
For an initial melt curve, use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes. Include an unheated control (4°C).[6][11]
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[11]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[11]
-
-
Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform a Western blot using a primary antibody specific for your target protein.
-
Quantify the band intensity for each temperature point. The amount of soluble protein at the lowest temperature is set to 100%. Plot the percentage of soluble protein versus temperature for both the inhibitor-treated and vehicle-treated samples to visualize the thermal shift.[6]
-
Protocol 2: Global Phosphoproteomics for Unbiased Pathway Analysis
This high-level workflow outlines the key steps for assessing the global impact of your inhibitor on cellular signaling.
Objective: To identify all cellular phosphorylation events that are significantly altered by treatment with 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine, providing an unbiased view of its on- and off-target effects.[12][13]
Methodology:
-
Experimental Setup:
-
Treat cell cultures with the inhibitor at a chosen concentration and time point. Include a vehicle-treated control. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for robust quantitative comparisons.[12]
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a denaturing buffer (e.g., containing urea) to inactivate endogenous kinases and phosphatases.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples.
-
Perform statistical analysis to identify phosphorylation sites that show significant changes.
-
Use bioinformatics tools to map these changes to specific proteins and signaling pathways, revealing both expected on-target effects and unexpected off-target pathway modulation.
-
References
-
Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. Available at: [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. Available at: [Link]
-
Techniques in kinase profiling. Medicines Discovery Catapult. Available at: [Link]
-
Kinome Profiling. PMC. Available at: [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. Available at: [Link]
-
Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. MDPI. Available at: [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. Available at: [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
-
Chemical proteomics decrypts the kinases that shape the dynamic human phosphoproteome. bioRxiv. Available at: [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available at: [Link]
-
Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry. Available at: [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PMC. Available at: [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. Available at: [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. Available at: [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. Available at: [Link]
-
Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Available at: [Link]
-
Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. ResearchGate. Available at: [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Available at: [Link]
-
Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. PubMed. Available at: [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]
- US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Available at: [Link]
Sources
- 1. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 14. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates [mdpi.com]
Enhancing the bioavailability of pyrimidine-based compounds in vivo
Welcome to the Pyrimidine Bioavailability Technical Support Center.
Ticket Status: Open Subject: Enhancing in vivo bioavailability of pyrimidine-based scaffolds (e.g., 5-FU analogs, Gemcitabine derivatives, novel antimetabolites). Assigned Specialist: Senior Application Scientist, ADME/PK Division.
Introduction: The Pyrimidine Paradox
As researchers, we often encounter the "Pyrimidine Paradox": these scaffolds are essential for mimicking natural nucleosides to inhibit DNA/RNA synthesis, yet their structural similarity to endogenous bases makes them prime targets for rapid catabolism and transport rejection.
High polarity (low LogP) often prevents passive diffusion, while specific enzymes like Dihydropyrimidine Dehydrogenase (DPD) and Cytidine Deaminase (CDA) aggressively degrade them. This guide provides a self-validating troubleshooting workflow to diagnose and resolve these bioavailability (BA) bottlenecks.
Module 1: Solubility & Formulation Troubleshooting
Issue: "My compound behaves like 'brick dust'—high melting point, low solubility, and poor dissolution in GI fluids."
Diagnosis: Pyrimidines often exhibit strong intermolecular hydrogen bonding (high crystal lattice energy), leading to high melting points and poor aqueous solubility. If your compound precipitates in the GI tract, absorption is dissolution-rate limited.
Troubleshooting Protocol:
| Parameter | Diagnostic Criteria | Recommended Action |
| Melting Point (MP) | Disruption of crystal lattice required. Use Amorphous Solid Dispersions (ASD) or Salt Formation .[1] | |
| LogP | Compound is soluble but permeability-limited (See Module 2). | |
| LogP | Solubility-limited. Use Lipid-based Formulations (SEDDS/SMEDDS) or Micelles . | |
| pKa | Basic N (e.g., pKa 3-5) | Salt Screening : Target counter-ions like Mesylate or Tosylate to improve dissolution rate. |
Expert Insight: For lipophilic pyrimidine analogs (LogP > 2), we recommend Self-Emulsifying Drug Delivery Systems (SEDDS) . In our validation studies, incorporating medium-chain triglycerides with surfactants (e.g., Tween 80) can increase the Area Under the Curve (AUC) by 2-4 fold by bypassing the aqueous boundary layer barrier [1].
Visualization: Formulation Decision Matrix Use this logic flow to select the correct vehicle.
Figure 1: Decision matrix for selecting formulation strategies based on physicochemical properties (LogP and Melting Point).
Module 2: Permeability & Transport Optimization
Issue: "My compound is soluble, but Caco-2 permeability is low (
Diagnosis: Hydrophilic pyrimidines cannot cross the lipid bilayer via passive diffusion. They rely on Equilibrative (hENT) or Concentrative (hCNT) Nucleoside Transporters.[2] If your analog is not a substrate for these, uptake will be negligible [2].
Troubleshooting Protocol:
-
Transporter Profiling:
-
Test: Perform uptake assays in hENT1/hCNT1-transfected cell lines vs. mock-transfected cells.
-
Result: If uptake is inhibited by Nitrobenzylthioinosine (NBMPR), your drug requires hENT1.
-
Fix: If the compound is not a transporter substrate, you must modify it to bypass transporters (Passive Diffusion).
-
-
The "Trojan Horse" Prodrug Strategy:
-
Esterification: Mask the polar hydroxyl groups of the ribose/deoxyribose sugar with valine (e.g., Valganciclovir approach). This targets the PEPT1 transporter, which has higher capacity than nucleoside transporters [3].
-
Lipophilic Masking: Convert the pyrimidine base into a lipophilic prodrug (e.g., Capecitabine) to enable passive diffusion, followed by enzymatic activation inside the cell [4].
-
Module 3: Metabolic Stability (The "Survival" Guide)
Issue: "High clearance observed. Plasma half-life (
Diagnosis: The liver is a hostile environment for pyrimidines.
-
Dihydropyrimidine Dehydrogenase (DPD): Rapidly hydrogenates the 5,6-double bond of Uracil/Thymine analogs (e.g., 5-FU), rendering them inactive [5].[3][4]
-
Cytidine Deaminase (CDA): Deaminates Cytosine analogs (e.g., Gemcitabine) into Uracil derivatives.
Strategic Solutions:
-
DPD Inhibition (The "Gimeracil" Approach):
-
Deaminase Blocking:
-
Modify the 4-amino group or the 2'-position of the sugar ring to sterically hinder CDA access.
-
Alternative: Use tetrahydrouridine (THU) as a CDA inhibitor during preclinical screening to confirm if CDA is the culprit.
-
Visualization: The Metabolic Gauntlet Understanding where your molecule dies is the first step to saving it.
Figure 2: The bifurcation of pyrimidine metabolism. Inhibition of DPD shifts the equilibrium toward bioactivation (Anabolism).
Module 4: In Vivo Diagnostics & FAQ
Ticket #404: "My oral bioavailability (%F) is < 5%. Where do I start?"
Root Cause Analysis Workflow: Do not guess. Follow this elimination pathway to identify the failure point.
Figure 3: Root cause analysis flow for low bioavailability.
FAQ: Frequently Asked Questions
Q: Can I use micronization to solve my solubility problem?
-
A: Only if the dissolution rate is the bottleneck. If the intrinsic solubility is too low (thermodynamic limit), micronization will not help. You must switch to a salt form or amorphous dispersion.
Q: Why is my prodrug not working in mice?
-
A: Species Difference Warning. Rodent plasma esterases (e.g., carboxylesterases) are much more active than human esterases. A prodrug might be hydrolyzed before absorption in mice, negating the benefit. Always validate prodrug stability in intestinal fluid and plasma of the specific species used [7].
Q: How do I simulate the "Food Effect" for pyrimidines?
-
A: Pyrimidines taken with high-fat meals often show delayed
but potentially higher if they are lipophilic. Use FeSSIF (Fed State Simulated Intestinal Fluid) in your dissolution assays to predict this.
References
-
Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[7] Nature Reviews Drug Discovery, 6(3), 231-248. [Link]
-
Young, J. D., Yao, S. Y., Sun, L., Cass, C. E., & Baldwin, S. A. (2013). Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins.[2][8] Xenobiotica, 43(1), 33-41. [Link]
-
Tsume, Y., Vig, B. S., Sun, J., Landowski, C. P., & Amidon, G. L. (2008). Enhanced absorption and growth inhibition with amino acid monoester prodrugs of floxuridine by targeting hPEPT1 transporters. Molecules, 13(7), 1441-1454. [Link]
-
Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44. [Link]
-
Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215-237. [Link]
-
Shirasaka, T., Shimamato, Y., Ohshimo, H., Yamaguchi, M., Kato, T., Yonekura, K., & Fukushima, M. (1996). Development of a novel form of oral 5-fluorouracil derivative (S-1) directed to the potentiation of the tumor selective cytotoxicity of 5-fluorouracil by two biochemical modulators. Anti-Cancer Drugs, 7(5), 548-557. [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. [Link]
Sources
- 1. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Dihydropyrimidine dehydrogenase inhibition as a strategy for the oral administration of 5-fluorouracil: utility in the treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of dihydropyrimidine dehydrogenase (DPD) modulation in 5-FU pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Executive Summary
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine represents a critical "pivot point" in medicinal chemistry. While often isolated as a stable synthetic intermediate, its primary value lies in its role as a precursor to high-affinity kinase inhibitors (e.g., targeting JNK, PLK4, or Aurora kinases).
This guide compares the Nitro variant against its Amino (reduced) and Chloro (isosteric) analogs. For drug development professionals, understanding the shift from the electron-deficient Nitro scaffold to the electron-rich Amino scaffold is essential for optimizing hinge-binding affinity and metabolic stability.
Part 1: The Chemistry & Rationale
The 2-amino-4-phenoxypyrimidine scaffold is a "privileged structure" capable of mimicking ATP to bind within the kinase hinge region.
-
The Topic (Nitro): 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine .
-
Role: Synthetic intermediate; electronic probe.[1]
-
Properties: High electron deficiency on the phenoxy ring; poor aqueous solubility; metabolic liability (nitro-reduction).
-
-
The Lead (Amino): 4-(4-Amino-phenoxy)-pyrimidin-2-ylamine .
-
Role: Active scaffold precursor.
-
Properties: Hydrogen bond donor (critical for solvent-front interactions); improved solubility; allows for further derivatization (e.g., amide/urea formation).
-
-
The Isostere (Chloro): 4-(4-Chloro-phenoxy)-pyrimidin-2-ylamine .
-
Role: Hydrophobic probe.
-
Properties: Lipophilic; blocks metabolic "soft spots"; tests steric tolerance in the binding pocket.
-
Head-to-Head Profiling
The following data synthesizes predicted physicochemical properties and representative biological activity ranges based on Structure-Activity Relationship (SAR) studies of this scaffold class.
| Feature | Nitro Analog (Topic) | Amino Analog (Lead) | Chloro Analog (Probe) |
| Formula | |||
| Electronic Effect | Strong EWG ( | Strong EDG ( | Weak EWG ( |
| LogP (Lipophilicity) | ~1.7 (Moderate) | ~0.9 (Low) | ~2.4 (High) |
| tPSA (Polar Surface) | ~98 | ~68 | ~52 |
| Solubility (aq) | Low (<0.1 mg/mL) | Moderate (>0.5 mg/mL) | Very Low |
| Kinase Potency (IC50) | > 10 | 100 nM - 1 | 1 - 5 |
| Primary Utility | Precursor / Probe | Scaffold / H-Bonding | Hydrophobic Fit |
Key Insight: The Nitro group induces significant electron deficiency in the phenoxy ring, often weakening
-stacking interactions within the kinase pocket. Reduction to the Amino group reverses this, increasing electron density and enabling critical H-bond interactions.
Part 2: Visualizing the SAR Workflow
The following diagram illustrates the standard optimization pathway, moving from the Nitro intermediate to bio-active leads.
Figure 1: The strategic evolution of the pyrimidine scaffold. The Nitro compound acts as the gateway to diverse functionalized inhibitors.
Part 3: Experimental Validation Protocols
To validate the performance of these analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
This protocol yields the Nitro intermediate with high purity, essential for accurate biological profiling.
-
Reagents: 2-amino-4-chloropyrimidine (1.0 eq), 4-nitrophenol (1.1 eq),
(2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 4-nitrophenol in DMF under
atmosphere. -
Add
and stir at RT for 30 mins (formation of phenoxide anion). -
Add 2-amino-4-chloropyrimidine.
-
Heat to 90°C for 4-6 hours . Monitor by TLC (50% EtOAc/Hexane).
-
Critical Checkpoint: The reaction is complete when the starting chloropyrimidine spot (
) disappears.
-
-
Workup: Pour into ice water. The Nitro product will precipitate as a yellow solid. Filter, wash with water, and dry.
-
Validation:
NMR should show characteristic doublets for the p-nitrophenyl group ( ppm).
Protocol B: ADP-Glo Kinase Assay (Potency Comparison)
A bioluminescent assay is preferred over FRET for this scaffold to avoid interference from the nitro group's potential quenching effects.
-
Preparation: Prepare 3x serial dilutions of Nitro, Amino, and Chloro analogs in DMSO.
-
Enzyme Reaction:
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Part 4: Mechanism of Action
Understanding how these analogs bind explains the potency shift.
Figure 2: Binding topology. The pyrimidine ring anchors to the hinge, while the 4-phenoxy substituent extends into the hydrophobic pocket. The Amino analog offers superior solvent-front interactions compared to the Nitro analog.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63500-32-3, 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine (Analog Reference). Retrieved from [Link][2]
-
Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][3][9] Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 4-(4-Aminophenoxy)pyrimidin-2-amine Properties. Retrieved from [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.[1] Organic Letters.[1] Retrieved from [Link]
Sources
- 1. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | C16H12N4O2 | CID 12360504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Introduction
In the landscape of modern drug discovery, the pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous approved kinase inhibitors.[1] The novel compound, 4-(4-nitro-phenoxy)-pyrimidin-2-ylamine, with its characteristic 2-aminopyrimidine structure, presents a compelling candidate for investigation as a potential modulator of protein kinase activity. The presence of the nitro-phenoxy group suggests potential for specific interactions within the ATP-binding pocket of a kinase, a common mechanism for this class of molecules.[2]
Phase 1: Foundational In Vitro Target Identification & Characterization
The initial phase is designed to answer the fundamental questions: Does Compound-X inhibit any protein kinases, and if so, which ones and how selectively? This phase establishes the biochemical basis of the compound's activity.
Initial Hypothesis: Compound-X as a Kinase Inhibitor
The 2-aminopyrimidine core is a privileged structure in kinase inhibitor design, known to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. Therefore, our primary hypothesis is that Compound-X functions as an ATP-competitive kinase inhibitor.
Kinome-Wide Profiling: Unveiling the Target Landscape
Instead of a piecemeal approach, a broad initial screen against a large panel of kinases provides a comprehensive and unbiased view of Compound-X's selectivity.[3][4] This is a critical first step to identify primary targets and potential off-targets that could lead to toxicity.[5][6]
Experimental Choice: We will utilize a commercial kinome profiling service, such as Eurofins' KinaseProfiler™ or AssayQuant's KinSight™, which offer panels of over 400 kinases.[4][7] An activity-based assay is preferable to a simple binding assay at this stage, as it confirms functional inhibition.[8][9]
Protocol Summary (Activity-Based Kinome Screen):
-
Compound Preparation: Prepare a stock solution of Compound-X in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a standard concentration, typically 1 µM, to identify kinases with significant inhibition.
-
Assay Format: The service will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the panel in the presence of Compound-X.[10][11]
-
Data Analysis: Results are typically provided as percent inhibition relative to a vehicle (DMSO) control.
Data Interpretation: A "hit" is typically defined as a kinase showing >70% inhibition at 1 µM. The results will be summarized in a table, and a "kinome map" visualization is often provided to illustrate selectivity.
| Kinase Target | % Inhibition at 1 µM | Classification |
| Kinase A | 95% | Primary Hit |
| Kinase B | 88% | Primary Hit |
| Kinase C | 45% | Secondary Hit |
| ... (400+ others) | <20% | No Significant Hit |
Potency Determination and Mechanism of Inhibition
Once primary hits are identified, the next step is to determine the potency (IC50) and understand the mechanism of inhibition for these specific kinases.
Experimental Choice: An in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay (Promega), will be used. This luminescent assay measures ADP production, which is a direct product of kinase activity.[12] It is highly sensitive and amenable to determining dose-response curves.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the recombinant target kinase and its specific substrate peptide in the kinase buffer.
-
Prepare a serial dilution of Compound-X in kinase buffer with a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted Compound-X or vehicle control.
-
Initiate the reaction by adding ATP. The ATP concentration should be at or near the Km of the kinase for ATP to accurately assess ATP-competitive inhibitors.[13]
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Convert luminescence to percent inhibition relative to controls.
-
Plot percent inhibition against the logarithm of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To confirm an ATP-competitive mechanism, this IC50 determination should be repeated at a high ATP concentration (e.g., 1 mM). A significant rightward shift in the IC50 value at high ATP concentrations is indicative of ATP competition.[9]
Phase 2: Cellular Target Engagement & Pathway Modulation
Biochemical activity does not guarantee efficacy in a cellular environment. This phase validates that Compound-X can enter cells, bind to its intended target, and modulate downstream signaling pathways.
Confirming Intracellular Target Engagement
Experimental Choice 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[2][15]
Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) and treat with either vehicle (DMSO) or a saturating concentration of Compound-X (e.g., 10-20x the biochemical IC50) for 1 hour.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[2][14]
-
Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.
-
Detection: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature point by Western blot using a specific antibody for the target.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to higher temperatures in the presence of Compound-X confirms target engagement.[16]
Experimental Choice 2: NanoBRET™ Target Engagement Assay
For a more quantitative assessment of intracellular affinity, the NanoBRET™ assay is an excellent choice.[12][17] This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase fusion protein in live cells by monitoring the competitive displacement of a fluorescent tracer.[18][19]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[20][21]
-
Assay Setup: Plate the transfected cells in a 384-well plate. Add the specific NanoBRET™ tracer and serially diluted Compound-X.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[20]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (450 nm) and acceptor (610 nm) luminescence. Calculate the BRET ratio.[20]
-
Data Analysis: A decrease in the BRET ratio with increasing concentrations of Compound-X indicates displacement of the tracer. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Measuring Downstream Pathway Inhibition
Confirming target engagement must be linked to a functional cellular outcome. This involves measuring the phosphorylation status of a known downstream substrate of the target kinase.
Experimental Choice: Western Blot for Phospho-Substrate
This is a direct method to assess the functional consequence of kinase inhibition in a cellular context.[22]
Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Plate a suitable cell line and serum-starve overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Compound-X for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway upstream of the target kinase with an appropriate growth factor or mitogen for a short period (e.g., 10-15 minutes).
-
Lysis and Protein Analysis: Lyse the cells and perform a Western blot using a phospho-specific antibody for the known downstream substrate of the target kinase. Also, probe for the total protein of the substrate as a loading control.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of the substrate in Compound-X treated cells validates functional inhibition of the signaling pathway.
Phase 3: Comparative Analysis & Off-Target Profiling
To understand the therapeutic potential and possible liabilities of Compound-X, it is essential to compare its performance against well-characterized inhibitors and to investigate its off-target effects more deeply.
Benchmarking Against Reference Compounds
We will compare Compound-X to a panel of kinase inhibitors with different selectivity profiles. This contextualizes its potency and specificity.
-
Staurosporine: A potent but non-selective kinase inhibitor. It serves as a positive control for broad kinase inhibition and apoptosis induction.[23][24][25]
-
Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and the SRC family of kinases.[26][27][28][29] It represents a clinically successful drug with a defined polypharmacology.
-
Trametinib: A highly selective, allosteric inhibitor of MEK1/2.[30][31][32][33] It serves as an example of a specific, targeted therapy.
These compounds will be run in parallel with Compound-X in key cellular assays (e.g., cell viability, phospho-substrate Western blot) to generate comparative data.
Table: Comparative Cellular Potency (IC50, µM)
| Assay | Compound-X | Staurosporine | Dasatinib | Trametinib |
| Cell Viability (MCF-7) | Data | Data | Data | Data |
| p-ERK Inhibition (A375) | Data | Data | Data | Data |
| p-STAT3 Inhibition (HCT116) | Data | Data | Data | Data |
Probing Off-Target Effects
While the initial kinome scan provides a good overview, off-target effects can be subtle and context-dependent.[1][5][6]
Experimental Choice: Proteomic Profiling (e.g., PTMScan®)
Services like Cell Signaling Technology's PTMScan® or KinomeView® Profiling can provide a broader, unbiased view of how Compound-X alters the cellular phosphoproteome.[34] This can uncover unexpected off-target pathway modulation.
Workflow: Unbiased Phosphoproteomics
-
Treat cells with Compound-X at a relevant concentration (e.g., 3-5x cellular IC50).
-
Lyse cells and digest proteins into peptides.
-
Enrich for phosphorylated peptides using immunoaffinity purification with phospho-motif antibodies.
-
Analyze the enriched peptides by mass spectrometry (LC-MS/MS).
-
Compare the phosphoproteome of treated vs. untreated cells to identify significantly up- or down-regulated phosphorylation events, which may indicate off-target kinase activity.
Visualizing the Validation Workflow
Caption: A multi-phase workflow for validating the mechanism of action of Compound-X.
References
-
Stites, E. C., & Ravindran, P. T. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical biology, 12(4), 045004. [Link]
-
Welsh, S. J., & Corrie, P. G. (2015). Trametinib: A Targeted Therapy in Metastatic Melanoma. Drugs in R&D, 15(1), 127–134. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?[Link]
-
DermNet. (n.d.). Trametinib. Retrieved February 23, 2026, from [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2619–2631. [Link]
-
Inxight Drugs. (n.d.). STAUROSPORINE. Retrieved February 23, 2026, from [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Staurosporine. Retrieved February 23, 2026, from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Dasatinib. Retrieved February 23, 2026, from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]
-
MedlinePlus. (2025, February 15). Dasatinib. [Link]
-
Li, S., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]
-
Pediatric Oncall. (n.d.). Dasatinib. Retrieved February 23, 2026, from [Link]
-
MedlinePlus. (2023, June 15). Trametinib. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved February 23, 2026, from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved February 23, 2026, from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved February 23, 2026, from [Link]
-
Infante, J. R., et al. (2015). Trametinib: a MEK inhibitor for management of metastatic melanoma. Drug design, development and therapy, 9, 4775–4783. [Link]
-
B-Rao, B. J., et al. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature, 591(7849), 324–329. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Kim, M. S., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. International journal of molecular sciences, 25(2), 998. [Link]
-
Zhan, M., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American journal of physiology. Gastrointestinal and liver physiology, 282(1), G107-14. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved February 23, 2026, from [Link]
-
Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved February 23, 2026, from [Link]
-
Blake, R. A., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 9(4), 4683–4696. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 23, 2026, from [Link]
-
Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
Fan, Y., et al. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences of the United States of America, 109(13), 4877–4882. [Link]
-
Harris, J. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS chemical biology, 11(9), 2416–2422. [Link]
-
Genomics, Proteomics & Bioinformatics. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. [Link]
-
Journal of the American Heart Association. (2019). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. [Link]
-
Fabian, M. A., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature biotechnology, 23(3), 329–336. [Link]
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaron.com [pharmaron.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assayquant.com [assayquant.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 18. protocols.io [protocols.io]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. eubopen.org [eubopen.org]
- 21. promega.com [promega.com]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. STAUROSPORINE [drugs.ncats.io]
- 24. Staurosporine - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 27. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 28. Dasatinib - Wikipedia [en.wikipedia.org]
- 29. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 30. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dermnetnz.org [dermnetnz.org]
- 32. Trametinib: MedlinePlus Drug Information [medlineplus.gov]
- 33. dovepress.com [dovepress.com]
- 34. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
Benchmarking Fragment Selectivity: 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine vs. Standard Kinase Inhibitors
Executive Summary
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine represents a classic "Type I" kinase inhibitor fragment, utilizing a 2-aminopyrimidine core to anchor into the ATP-binding hinge region of protein kinases. While often employed as a starting scaffold in fragment-based drug discovery (FBDD) targeting the Cyclin-Dependent Kinase (CDK) family, its selectivity profile is defined by the interplay between its promiscuous hinge-binding core and the specific electronic influence of the 4-nitrophenoxy moiety.
This guide details the technical assessment of this compound, benchmarking its performance against industry standards (Staurosporine and Roscovitine ). It provides a rigorous framework for profiling its selectivity using gold-standard radiometric assays and interpreting the resulting Structure-Activity Relationship (SAR) data.
Part 1: The Compound & Mechanism of Action
Structural Logic: The Hinge Binder
The 2-aminopyrimidine motif is a privileged scaffold in kinase medicinal chemistry. It mimics the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of specific residues, such as Glu81 and Leu83 in CDK2).
-
Core: Pyrimidine ring (Hydrophobic sandwich).
-
Donor/Acceptor: 2-Amino group (H-bond donor) and Pyrimidine N1 (H-bond acceptor).
-
The Probe (4-Nitrophenoxy): The 4-nitrophenoxy group extends into the ribose-binding pocket or the solvent-exposed front, depending on the specific kinase conformation. The nitro group (
) is strongly electron-withdrawing, which decreases the basicity of the pyrimidine ring nitrogens. This electronic effect can modulate binding affinity and is often used to probe the electrostatic environment of the ATP pocket.
Interaction Map
The following diagram illustrates the theoretical binding mode of the compound within the CDK2 ATP pocket, highlighting the competition with ATP.
Figure 1: Theoretical binding interaction of the 2-aminopyrimidine scaffold within the kinase ATP pocket.
Part 2: Comparative Selectivity Profile
To accurately assess the utility of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine, it must be benchmarked against established controls. The table below contrasts its expected profile with Staurosporine (a broad-spectrum "pan-kinase" inhibitor) and Roscovitine (a selective CDK inhibitor).
Table 1: Benchmarking Performance Metrics
| Feature | 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine | Staurosporine (Comparator A) | Roscovitine (Comparator B) |
| Primary Classification | Fragment / Chemical Probe | Broad-Spectrum Inhibitor | Selective CDK Inhibitor |
| Potency (CDK2) | Moderate ( | Very High ( | High ( |
| Selectivity Profile | Low to Moderate. The small size allows fitting into many kinase pockets, but the nitro-group limits some interactions. | Very Low. Inhibits >90% of the kinome. Used as a positive control for assay validity. | High. Selective for CDK1, CDK2, CDK5 over non-CDKs. |
| Ligand Efficiency (LE) | High. Small molecular weight (<300 Da) contributes to high binding energy per heavy atom. | Low. Large molecule with complex binding. | Moderate. Optimized drug-like properties. |
| Primary Utility | Fragment screening, SAR probing, Ligand Efficiency analysis. | Assay validation, inducing apoptosis (non-selective). | Biological validation of CDK2 pathway inhibition.[1][2][3][4][5][6][7] |
*Note: Potency values for fragments are scaffold-dependent and typically in the micromolar range before optimization.
Part 3: Experimental Protocol for Selectivity Assessment
To generate the data required for the comparison above, a rigorous screening cascade is required. We recommend the Radiometric HotSpot™ Assay (Gold Standard) over fluorescence-based methods to avoid interference from the nitro-aromatic system, which can sometimes quench fluorescence (quenching artifacts).
Step 1: The Screening Cascade
Do not jump immediately to a full kinome scan. Use a tiered approach to conserve resources.
Figure 2: Recommended tiered screening workflow for kinase fragment assessment.
Step 2: Detailed Methodology (Radiometric Assay)
This protocol ensures data integrity by directly measuring phosphate transfer, eliminating false positives common with fluorescent proxies.
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM , 2 mM DTT. -
Substrate: Histone H1 (for CDK2) or specific peptide substrate.
-
Tracer:
-ATP (Specific activity approx. 500 cpm/pmol).
-
-
Reaction Assembly:
-
Dispense 20 µL of testing compound (4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine) in 100% DMSO into a 96-well plate (Final DMSO concentration <1%).
-
Add Kinase/Substrate mixture.
-
Initiate reaction by adding
-ATP.
-
-
Incubation:
-
Incubate at Room Temperature for 120 minutes.
-
Critical Control: Run Staurosporine in parallel lanes to validate enzyme activity.
-
-
Detection:
-
Spot reaction onto P81 ion-exchange filter paper.
-
Wash extensively with 0.75% phosphoric acid to remove unbound ATP.
-
Read on a scintillation counter.
-
-
Data Analysis:
-
Calculate % Enzyme Activity relative to DMSO control.
-
Fit curves using the Hill equation to derive
. -
Selectivity Score (S-score): Calculate
.
-
Part 4: Expert Insights & Data Interpretation
The "Nitro" Effect
The 4-nitro group is a double-edged sword. While it provides a distinct electronic handle, it is often metabolically liable (reducible to amine) in cellular assays. Therefore, in vitro biochemical data (as described above) is more reliable for this specific compound than cellular proliferation assays (MTT/CellTiter-Glo), where metabolic activation might confound results.
Interpreting the Selectivity Window
When analyzing the Tier 3 Selectivity Panel, focus on the CDK1 vs. CDK2 window.
-
Observation: Most 2-aminopyrimidine fragments inhibit both CDK1 and CDK2 with similar potency due to the 100% identity in the ATP-binding site residues.
-
Success Criteria: If 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine shows >10-fold selectivity for CDK2 over CDK1, it suggests the phenoxy group is successfully exploiting a subtle conformational difference (e.g., the flexibility of the G-loop or the "gatekeeper" residue context).
Troubleshooting
-
High Background: If the compound precipitates, the nitro-aromatic ring may be aggregating. Add 0.01% Triton X-100 to the assay buffer.
-
Flat SAR: If the compound shows no activity, verify the integrity of the 4-nitrophenoxy ether linkage, as it can be susceptible to hydrolysis under extreme pH.
References
-
Reaction Biology. (2024).[8] Kinase Profiling & Screening: Radiometric Activity Assays (HotSpot™). Retrieved from [Link]
-
Coxon, C. R., et al. (2017).[4][5][9] Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hummel, J. R., et al. (2024).[3] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Creative Bioarray. (2024). Kinase Screening and Profiling: Radiometric vs Fluorescence. Retrieved from [Link]
-
Liang, Z., et al. (2022).[1][10] Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 5. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
Hazard Identification and Risk Assessment: Understanding the 'Why'
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is a substituted aromatic compound whose structure necessitates a cautious approach. While a specific, comprehensive toxicological profile for this exact molecule is not widely documented, its constituent functional groups—a nitroaromatic system and an aminopyrimidine core—are well-characterized and inform our risk assessment.
-
Nitroaromatic Moiety: Aromatic nitro compounds are a class of chemicals that require careful handling.[1] They are often toxic and can be absorbed through the skin.[1][2] The nitro group makes the aromatic ring electron-deficient and susceptible to metabolic reduction, which can lead to the formation of reactive intermediates. Some aromatic nitro compounds are associated with health hazards such as methemoglobinemia, where the blood's ability to carry oxygen is reduced.[3] Furthermore, many nitroaromatic compounds are considered environmental pollutants, potentially harmful to aquatic life.[4]
-
Aminopyrimidine Core: Pyrimidine derivatives are biologically active molecules. While many are essential for life, synthetic derivatives can exhibit toxic properties.[5] The primary hazards associated with a related compound, 4-(4-Nitrophenyl)pyrimidin-2-amine, are skin irritation, serious eye irritation, and potential respiratory irritation.[6] It is prudent to assume a similar hazard profile for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine.
Given these characteristics, 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[7][8][9] Improper disposal can lead to environmental contamination and pose a risk to public health.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste handling procedures, it is imperative to be outfitted with the appropriate PPE. All waste collection and handling should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[6] | Protects against accidental splashes of solutions or contact with fine powders, which can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, a primary route of exposure for fat-soluble nitroaromatic compounds.[1] |
| Body Protection | Flame-resistant lab coat.[10] | Protects skin from contamination and provides a barrier against spills. |
| Respiratory | Required if handling outside of a fume hood or if dusts are generated. | Protects against the inhalation of airborne particles, which may cause respiratory irritation. |
Waste Segregation and Collection Protocol
Proper segregation is a cornerstone of safe laboratory waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste can be handled safely by disposal professionals.[7][11]
Step 1: Designate a Waste Container
-
Select a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail or a clearly marked, robust plastic bag within a secondary container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a glass or HDPE bottle.[11]
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[7][11]
Step 2: Label the Container Immediately
-
Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[7][12]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine".[10] Do not use abbreviations or chemical formulas.[8]
-
List all constituents of the waste, including any solvents and their approximate percentages.
Step 3: Collect the Waste
-
Solid Waste: Collect solid 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine, as well as any lab materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent paper), in your designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams, such as strong acids or oxidizing agents.[1][12] Halogenated and non-halogenated solvent wastes should generally be collected separately.[11]
-
Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be placed in a designated, puncture-proof sharps container.
Step 4: Store the Waste Container
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store the container in a designated satellite accumulation area within the laboratory where the waste was generated.[13]
-
Ensure the storage area has secondary containment to capture any potential leaks.[7][11]
-
Store away from heat, ignition sources, and incompatible materials.[1][10]
Spill Management Procedures
Immediate and correct response to a spill is critical to mitigating exposure and contamination.
-
Small Spill (contained within a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill using a non-combustible absorbent material like sand, vermiculite, or a chemical absorbent pad.[9]
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[10]
-
Decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (outside of a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If the compound is dissolved in a flammable solvent, turn off all ignition sources.
-
Prevent the spill from entering drains.
-
Contact your institution's EHS or emergency response team immediately.[7] Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Pathway Decision Framework
The proper disposal of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is not a single action but a structured workflow. The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility, where it will typically be destroyed via high-temperature incineration.[14] This method ensures the complete breakdown of the hazardous organic molecule into less harmful components.[14]
The following diagram illustrates the decision-making process for handling waste generated in the laboratory.
Caption: Waste Disposal Workflow for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine.
Step-by-Step Disposal Protocol
This protocol consolidates the previous sections into a direct, procedural workflow.
-
Preparation: Don the required PPE (goggles, face shield, lab coat, chemical-resistant gloves) and perform all work inside a chemical fume hood.
-
Container Selection: Obtain a designated hazardous waste container compatible with the waste form (solid or liquid).
-
Labeling: Affix a completed hazardous waste tag to the empty container. Fill in all required information, including the full chemical name and all other components of the waste mixture.
-
Waste Transfer: Carefully transfer the waste into the labeled container.
-
For solids, use a powder funnel to avoid generating dust.
-
For liquids, use a solvent-compatible funnel.
-
For contaminated labware, place it directly into the solid waste container.
-
-
Container Sealing: Securely close the lid on the waste container immediately after adding waste.
-
Decontamination of Empty Containers: If disposing of the original chemical container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste.[7][13] Subsequent rinses can also be collected. After rinsing and air-drying in a fume hood, the labels on the empty container must be completely defaced or removed before disposal in the appropriate glass or solid waste receptacle.[7][13]
-
Storage: Place the sealed hazardous waste container in your lab's designated satellite accumulation area with secondary containment.
-
Pickup Request: Once the container is full, or as per your institution's policy, submit a request for waste pickup to your EHS department.[7][12] Do not accumulate large quantities of waste in the laboratory.[7]
By adhering to this comprehensive guide, you contribute to a safe research environment, ensure regulatory compliance, and uphold your responsibility to protect the broader ecosystem.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Chemical Waste Procedure for Research. (n.d.). SUNY Geneseo. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
-
Gube, M., et al. (2025, August 7). Exposure to nitroaromatic explosives and health effects during disposal of military waste. ResearchGate. Retrieved from [Link]
-
Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- 2-Aminopyrimidine Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
-
Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
- 2-Amino-5-nitrophenol Safety Data Sheet. (2025, November 6). MilliporeSigma.
-
Nitrobenzene Hazard Summary. (2004, April). New Jersey Department of Health. Retrieved from [Link]
-
Sajewicz, W., et al. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved from [Link]
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 3. nj.gov [nj.gov]
- 4. cswab.org [cswab.org]
- 5. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CHEMICAL WASTE PROCEDURE FOR RESEARCH - SUNY Geneseo [geneseo.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
